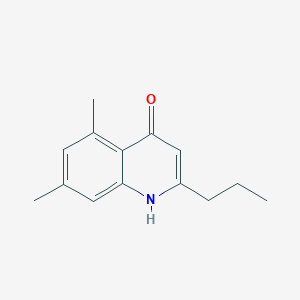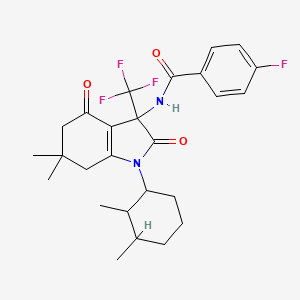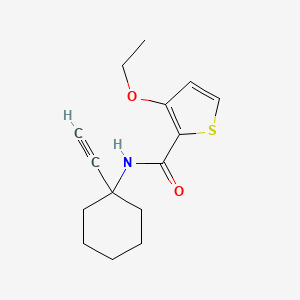
C17H26N2O4S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C17H26N2O4S2 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C17H26N2O4S2 involves multiple steps, including the formation of various intermediates. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactions carried out in specialized reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
C17H26N2O4S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
C17H26N2O4S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of C17H26N2O4S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
C17H26N2O4S2: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
C17H26N2O4S: A related compound with one less sulfur atom.
C17H26N2O4: A similar compound without sulfur atoms.
C17H26N2O3S2: A compound with one less oxygen atom.
The uniqueness of This compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H26N2O4S2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(3R,4S)-3-(4-ethylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C17H26N2O4S2/c1-3-14-4-6-15(7-5-14)25(22,23)17-13-24(20,21)12-16(17)19-10-8-18(2)9-11-19/h4-7,16-17H,3,8-13H2,1-2H3/t16-,17-/m0/s1 |
Clave InChI |
QAQIDBOOAIKGNK-IRXDYDNUSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2N3CCN(CC3)C |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


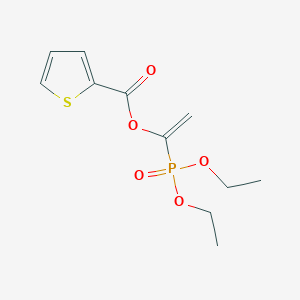
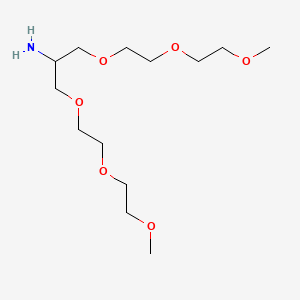
![5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)
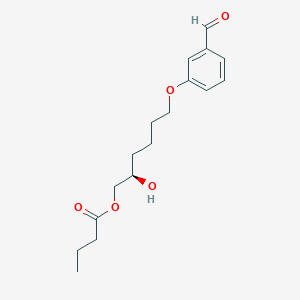
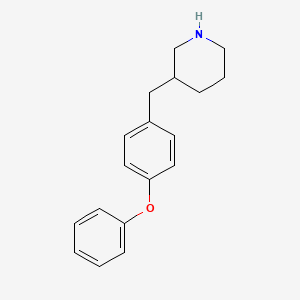
![1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one](/img/structure/B12620307.png)
![Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate](/img/structure/B12620317.png)
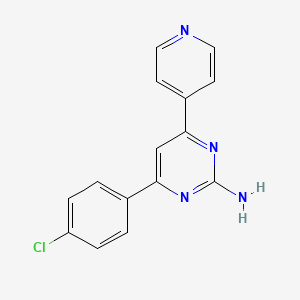
![4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B12620332.png)

